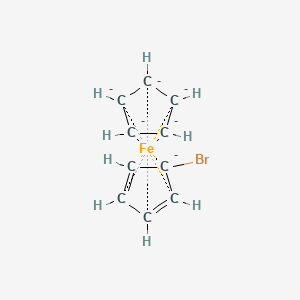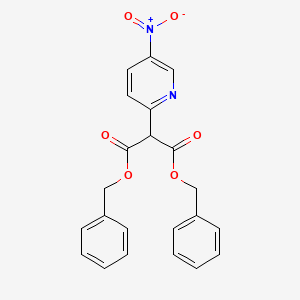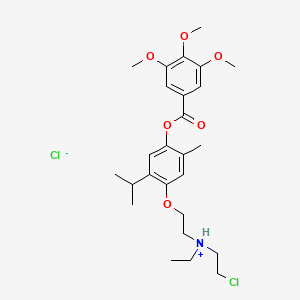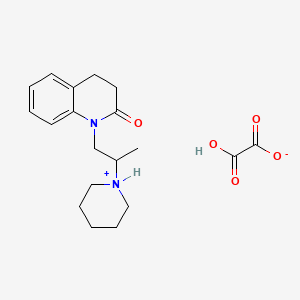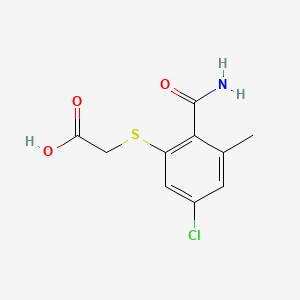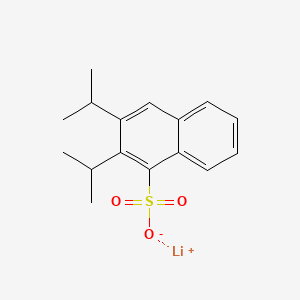
Lithium diisopropylnaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium diisopropylnaphthalenesulfonate is a chemical compound with the molecular formula C16H19LiO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of lithium naphthalenides, which are known for their reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium diisopropylnaphthalenesulfonate typically involves the reaction of naphthalene with lithium in the presence of isopropyl groups and sulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium diisopropylnaphthalenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent environments .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce corresponding alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Lithium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical studies, including the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of lithium diisopropylnaphthalenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, facilitating electron transfer reactions. It also interacts with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Comparaison Avec Des Composés Similaires
Lithium diisopropylnaphthalenesulfonate can be compared with other similar compounds, such as:
Lithium naphthalenide: Known for its use as an initiator in anionic polymerizations.
Sodium naphthalenide: Similar to lithium naphthalenide but with different reactivity and stability properties.
Lithium diisopropylamide: Used as a strong base in organic synthesis.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. This compound is unique due to its specific combination of isopropyl and sulfonate groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
94248-48-3 |
|---|---|
Formule moléculaire |
C16H19LiO3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
lithium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.Li/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
XPLODJXAXKKWOC-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
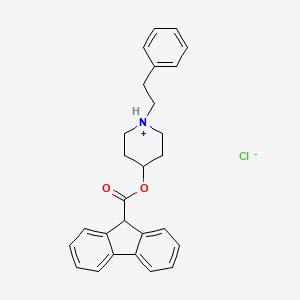

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
